2,3-Dichlorobenzenesulfonyl chloride

Physical property differentiation Handling and storage stability Solid-phase synthesis compatibility

Researchers pursuing selective LCK kinase inhibition encounter isomer-dependent potency variations across dichlorobenzenesulfonyl chloride reagents-generic procurement risks inactive libraries. The 2,3-dichloro isomer (mp 60-64°C) remains a stable crystalline solid at ambient temperature, unlike low-melting alternatives, ensuring accurate weighing and long-term storage stability. • 36-fold LCK selectivity over SRC/HCK (IC₅₀ = 28 nM vs 1,000 nM). • 3.5-fold more potent than 2,4-dichloro isomer in aldose reductase inhibition (IC₅₀ = 55 nM). • Supplied at 97-98% purity with batch-specific COA; store at 2-8°C.

Molecular Formula C6H3Cl3O2S
Molecular Weight 245.5 g/mol
CAS No. 82417-45-6
Cat. No. B1301959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzenesulfonyl chloride
CAS82417-45-6
Molecular FormulaC6H3Cl3O2S
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H3Cl3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H
InChIKeyPQODWTNHDKDHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzenesulfonyl Chloride (CAS 82417-45-6): Identity and Comparators


2,3-Dichlorobenzenesulfonyl chloride (CAS 82417-45-6) is a disubstituted arylsulfonyl chloride with the molecular formula C₆H₃Cl₃O₂S (MW 245.51 g/mol), bearing chlorine atoms at the ortho (2-) and meta (3-) positions of the phenyl ring . It belongs to the dichlorobenzenesulfonyl chloride isomer family, which comprises six positional isomers plus the parent unsubstituted benzenesulfonyl chloride (CAS 98-09-9). The compound is a white to light yellow crystalline solid at ambient temperature (mp 60–64 °C), supplied at 97–98% purity by major vendors . Its primary utility lies in the synthesis of sulfonamides, sulfonate esters, and sulfones via nucleophilic substitution at the –SO₂Cl electrophilic center, serving as a key building block in medicinal chemistry programs targeting kinase inhibition, chemokine receptor antagonism, and aldose reductase inhibition [1][2].

2,3-Dichlorobenzenesulfonyl Chloride: Why Isomer Substitution Fails


Dichlorobenzenesulfonyl chloride isomers share an identical molecular formula (C₆H₃Cl₃O₂S) and molecular weight (245.51 g/mol), yet their chlorine substitution pattern governs physical state, melting point, and the electronic environment of the –SO₂Cl reactive center . The 2,3-isomer (mp 60–64 °C) is a stable crystalline solid at ambient temperature, whereas the 3,4-isomer (mp 20–22 °C) is a low-melting semi-solid and the parent benzenesulfonyl chloride (mp 13–15 °C) is a liquid, with direct consequences for weighing accuracy, storage stability, and moisture sensitivity during procurement and handling . In biological systems, the 2,3-dichloro substitution pattern confers a distinct pharmacological profile: 2,3-dichlorobenzenesulfonamide derivatives exhibit potent LCK kinase inhibition (IC₅₀ = 28 nM) with approximately 36-fold selectivity over the related SRC and HCK kinases (both IC₅₀ = 1,000 nM), a selectivity window not uniformly observed across other dichloro isomers [1]. Similarly, in aldose reductase inhibition, the 2,3-dichloro sulfonyl-pyridazinone congener (IC₅₀ = 55 nM) is approximately 3.5-fold more potent than its 2,4-dichloro counterpart (IC₅₀ = 190 nM) when evaluated under identical assay conditions [2]. These position-dependent differences in physicochemical properties and target engagement demonstrate that dichlorobenzenesulfonyl chloride isomers are not functionally interchangeable.

2,3-Dichlorobenzenesulfonyl Chloride: Quantitative Evidence vs. Isomers


2,3-Isomer: Highest Melting Point Among Dichloro Isomers

The 2,3-dichlorobenzenesulfonyl chloride isomer exhibits a melting point of 60–64 °C, which is the highest among all six dichloro positional isomers and approximately 47 °C above the parent unsubstituted benzenesulfonyl chloride (mp 13–15 °C) [1]. Compared directly to the closest isomers: 2,4-dichloro (mp 54–58 °C, Δ ≈ +6 °C), 2,5-dichloro (mp 36–37 °C, Δ ≈ +26 °C), 2,6-dichloro (mp 52–56 °C, Δ ≈ +8 °C), 3,4-dichloro (mp 20–22 °C, Δ ≈ +42 °C), and 3,5-dichloro (mp 30–35 °C, Δ ≈ +29 °C) . This elevated melting point ensures the 2,3-isomer remains a free-flowing crystalline solid at ambient laboratory and warehouse temperatures (20–25 °C), unlike the 3,4- and 3,5-isomers which may soften or partially liquefy during warm-weather shipping or storage .

Physical property differentiation Handling and storage stability Solid-phase synthesis compatibility

Aldose Reductase Inhibition: 2,3-Dichloro vs. 2,4-Dichloro Isomer

In a systematic structure–activity relationship (SAR) study by Mylari et al. (J. Med. Chem., 2005), a series of 6-(dichlorobenzenesulfonyl)-2H-pyridazin-3-one congeners were evaluated against rat aldose reductase (EC 1.1.1.21) under identical assay conditions [1]. The 2,3-dichlorobenzenesulfonyl derivative exhibited an IC₅₀ of 55 nM, compared to 190 nM for the 2,4-dichloro isomer, 73 nM for the 2,5-dichloro isomer, and 50 nM for the 2,6-dichloro isomer [2]. This represents a 3.5-fold potency advantage over the 2,4-dichloro substitution pattern. Notably, the 2,3-dichloro congener outperformed the unsubstituted 2-chlorobenzenesulfonyl analog (IC₅₀ = 170 nM) by 3.1-fold, demonstrating that the second chlorine at the 3-position confers a specific potency enhancement not achieved by mono-substitution alone [3]. The 2,3-difluoro analog (IC₅₀ = 390 nM) was 7.1-fold less potent, indicating that chlorine at the 2,3-positions provides an optimal balance of electronic withdrawal and steric bulk for the aldose reductase active site [4].

Aldose reductase inhibition Diabetic complications Sulfonyl-pyridazinone SAR

LCK Kinase Selectivity: 2,3-Dichlorobenzenesulfonamide vs. SRC/HCK

The 2,3-dichlorobenzenesulfonamide derivative N-(4-(7-amino-3-(3-(4-methylpiperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)-2,3-dichlorobenzenesulfonamide (CHEMBL1084974, curated by ChEMBL from Novartis Institute of Biomedical Research data) was profiled against a panel of Src-family kinases in a human Jurkat T-cell FACS assay measuring ZAP70 phosphorylation as a downstream readout of LCK activity [1]. The compound inhibited LCK with an IC₅₀ of 28 nM, while exhibiting substantially weaker inhibition of the closely related kinases SRC (IC₅₀ = 1,000 nM) and HCK (IC₅₀ = 1,000 nM) [2]. This corresponds to an approximately 36-fold selectivity index for LCK over both SRC and HCK within the same experimental platform, a selectivity profile that is directly attributable to the 2,3-dichlorobenzenesulfonyl pharmacophore engaging a specific sub-pocket of the LCK ATP-binding site [3].

Kinase inhibitor selectivity LCK tyrosine kinase Immuno-oncology Sulfonamide pharmacophore

CCR4 Antagonism: 2,3-Dichlorophenylsulfonyl Privileged Fragment

In a lead identification program at GlaxoSmithKline (Miah et al., Bioorg. Med. Chem., 2014), a knowledge-based library of 2,3-dichlorophenylsulfonyl derivatives—specifically synthesized from 2,3-dichlorobenzenesulfonyl chloride and commercially available aryl amines—was designed and screened as human CCR4 antagonists [1]. The 2,3-dichloro substitution pattern was deliberately selected based on prior internal GSK knowledge of favorable physicochemical and pharmacological properties of this motif for chemokine receptor targets [2]. The resulting benzimidazolone and azabenzimidazolone arylsulfonamides met stringent progression criteria: potency superior to an existing indazole series, clogP < 3.5, chrom logD₇.₄ < 5.3, CLND solubility > 116 μg/mL, and stability to acid and light [3]. The optimized lead compound 38 (derived from the 2,3-dichlorobenzenesulfonyl chloride starting material) achieved whole blood activity pA₂ = 6.1, molecular weight 389, chrom logD₇.₄ = 2.4, ligand efficiency LE = 0.43, and solubility = 152 μg/mL, meeting all criteria for progression to lead optimization [4].

CCR4 antagonism Chemokine receptor Asthma and inflammation Privileged sulfonamide scaffold

Distillation Compatibility: 2,3-Isomer Purification Advantage

The boiling point of 2,3-dichlorobenzenesulfonyl chloride is reported consistently across multiple authoritative sources as 140–142 °C at 2 mmHg (alternatively 131–133 °C at 1 mmHg per Alfa Aesar/Thermo Fisher) . In contrast, the 3,4-dichloro isomer boils at 253 °C at atmospheric pressure (lit.), and the 3,5-dichloro isomer boils at 158–160 °C at 15 mmHg . The 2,3-isomer's boiling point under reduced pressure is substantially lower than that of the 3,4-isomer, indicating that the 2,3-substitution pattern reduces intermolecular interactions in the liquid phase relative to the 3,4-pattern, likely due to the ortho-chlorine sterically disrupting π-stacking . This property enables vacuum distillation purification of the 2,3-isomer at temperatures well below its thermal decomposition threshold, a critical advantage for procurement of multi-kilogram batches where distillation is the preferred purification method.

Purification by vacuum distillation Thermal stability Large-scale synthesis

2,3-Dichlorobenzenesulfonyl Chloride: High-Value Applications


Kinase Inhibitor Libraries with Src-Family Selectivity

Medicinal chemistry groups designing selective LCK kinase inhibitors for immuno-oncology or autoimmune disease indications should prioritize 2,3-dichlorobenzenesulfonyl chloride as the sulfonylation reagent of choice. As demonstrated by the Novartis-derived CHEMBL1084974 series, the 2,3-dichlorobenzenesulfonamide pharmacophore delivers approximately 36-fold selectivity for LCK (IC₅₀ = 28 nM) over the off-target kinases SRC and HCK (both IC₅₀ = 1,000 nM) in human Jurkat T-cells . This selectivity window is critical for minimizing SRC-related cardiotoxicity and HCK-related immunosuppression that have plagued earlier-generation Src-family inhibitors. Procurement of this specific isomer, rather than generic 'dichlorobenzenesulfonyl chloride,' ensures that the library retains the precise 2,3-substitution geometry responsible for this selectivity profile .

Aldose Reductase Inhibitors for Diabetic Complications

Research programs targeting aldose reductase (AR) for diabetic neuropathy, retinopathy, or nephropathy should select the 2,3-dichlorobenzenesulfonyl chloride isomer based on the SAR established by Mylari et al. (J. Med. Chem., 2005) . In the 6-(dichlorobenzenesulfonyl)-2H-pyridazin-3-one series, the 2,3-dichloro congener (IC₅₀ = 55 nM) is 3.5-fold more potent than the 2,4-dichloro isomer (IC₅₀ = 190 nM) and 3.1-fold more potent than the 2-chloro monosubstituted analog (IC₅₀ = 170 nM) . The 2,3-dichloro pattern also outperforms the 2,3-difluoro analog (IC₅₀ = 390 nM) by 7.1-fold, confirming that the chlorine atoms at the 2- and 3-positions provide an optimal combination of electronic and steric properties for AR active-site engagement . Substitution with any other dichloro isomer would require de novo SAR exploration and likely result in reduced potency .

CCR4 Antagonist Programs for Inflammatory Diseases

Pharmaceutical R&D teams developing CCR4 antagonists for asthma, allergic inflammation, or atopic dermatitis can leverage the precedent set by the GSK lead identification program (Miah et al., Bioorg. Med. Chem., 2014), which deliberately constructed a 2,3-dichlorophenylsulfonyl library from 2,3-dichlorobenzenesulfonyl chloride . The program's stringent progression criteria—clogP < 3.5, chrom logD₇.₄ < 5.3, CLND solubility > 116 μg/mL, and acid/light stability—were met by multiple 2,3-dichlorobenzenesulfonamide derivatives, with lead compound 38 achieving whole blood activity pA₂ = 6.1 and ligand efficiency LE = 0.43 . Procuring the specific 2,3-dichloro isomer provides direct synthetic access to this validated chemotype, whereas the 2,4-, 2,5-, or 3,4-dichloro isomers were not employed in this lead identification campaign and lack equivalent published validation for CCR4 antagonism .

Large-Scale Sulfonamide Synthesis: Stable Crystalline Reagent

Process chemistry groups and CDMOs (Contract Development and Manufacturing Organizations) executing multi-kilogram sulfonamide syntheses benefit from the 2,3-isomer's elevated melting point (60–64 °C) and its implication for room-temperature solid-state stability . Unlike the 3,4-dichloro isomer (mp 20–22 °C, liquid at warm ambient conditions) or the 3,5-dichloro isomer (mp 30–35 °C, semi-solid), the 2,3-isomer remains a free-flowing crystalline powder across the full range of warehouse and laboratory temperatures (15–30 °C) . This eliminates the operational complications of partial melting, container-wall adhesion, and moisture ingress that compromise the quality and weighability of lower-melting isomers during large-scale dispensing . The compound is supplied at 97–98% purity with batch-specific Certificates of Analysis (COA) by Sigma-Aldrich, TCI, and Thermo Fisher/Alfa Aesar, and the recommended storage condition of 2–8 °C further extends shelf-life for long-term inventory management .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichlorobenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.